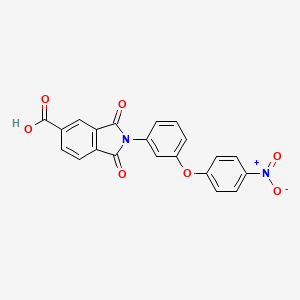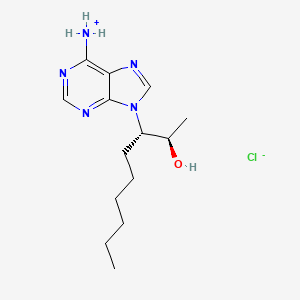
CDC801
Übersicht
Beschreibung
CC-1088 ist ein Thalidomid-Analogon, das als Inhibitor der Phosphodiesterase 4 wirkt. Es wurde von Celgene Corporation zur potenziellen Behandlung von entzündlichen Erkrankungen und myelodysplastischen Syndromen entwickelt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CC-1088 beinhaltet die Modifikation der Thalidomidstruktur, um seine inhibitorischen Wirkungen auf die Phosphodiesterase 4 zu verstärken. Die spezifischen Synthesewege und Reaktionsbedingungen sind Eigentum der Celgene Corporation und werden nicht öffentlich im Detail offengelegt. Es ist bekannt, dass die Synthese mehrere Schritte organischer Reaktionen umfasst, darunter Nitrierung, Reduktion und Cyclisierungsprozesse.
Industrielle Produktionsmethoden
Die industrielle Produktion von CC-1088 würde wahrscheinlich dem optimierten Syntheseweg folgen, der während seiner Forschungs- und Entwicklungsphase entwickelt wurde. Dies würde großtechnische organische Synthesetechniken umfassen, die eine hohe Reinheit und Ausbeute des Endprodukts gewährleisten. Der Produktionsprozess würde auch strenge Qualitätskontrollmaßnahmen umfassen, um die Konsistenz und Sicherheit der Verbindung zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CC-1088 involves the modification of the thalidomide structure to enhance its inhibitory effects on phosphodiesterase 4. The specific synthetic routes and reaction conditions are proprietary to Celgene Corporation and are not publicly disclosed in detail. it is known that the synthesis involves multiple steps of organic reactions, including nitration, reduction, and cyclization processes.
Industrial Production Methods
Industrial production of CC-1088 would likely follow the optimized synthetic route developed during its research and development phase. This would involve large-scale organic synthesis techniques, ensuring high purity and yield of the final product. The production process would also include rigorous quality control measures to ensure the consistency and safety of the compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen
CC-1088 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter verschiedenen Bedingungen, wie z. B. saure oder basische Umgebungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Reduktion zu Amin-Derivaten führen kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter Analoga von CC-1088 führen.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
CC-1088 entfaltet seine Wirkung durch Hemmung der Phosphodiesterase 4, eines Enzyms, das an der Produktion von Tumornekrosefaktor-Alpha beteiligt ist. Durch die Hemmung dieses Enzyms reduziert CC-1088 die Spiegel des Tumornekrosefaktor-Alpha, der ein wichtiger Mediator der Entzündung ist . Die Verbindung induziert auch Apoptose in Myelomzellen, indem sie die Produktion von vaskulärem endothelialen Wachstumsfaktor und Interleukin-6 in Kokulturen von Myelom- und Endothelzellen hemmt .
Wirkmechanismus
CC-1088 exerts its effects by inhibiting phosphodiesterase 4, an enzyme involved in the production of tumor necrosis factor alpha. By inhibiting this enzyme, CC-1088 reduces the levels of tumor necrosis factor alpha, which is a key mediator of inflammation . The compound also induces apoptosis in myeloma cells by inhibiting the production of vascular endothelial growth factor and interleukin-6 in co-cultures of myeloma and endothelial cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Apremilast (CC-10004): Ein weiteres von Celgene Corporation entwickeltes Thalidomid-Analogon, das ebenfalls ein Phosphodiesterase-4-Inhibitor ist.
Einzigartigkeit von CC-1088
CC-1088 ist einzigartig in seinen spezifischen Strukturmodifikationen, die seine inhibitorischen Wirkungen auf die Phosphodiesterase 4 im Vergleich zu anderen ähnlichen Verbindungen verbessern. Während Apremilast (CC-10004) sich als eine vorzuziehende Verbindung für den klinischen Einsatz erwies, liefern die einzigartige Struktur und der Wirkmechanismus von CC-1088 wertvolle Einblicke in die Entwicklung selektiver Zytokin-Inhibitor-Medikamente .
Eigenschaften
IUPAC Name |
3-(3-cyclopentyloxy-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-29-19-11-10-14(12-20(19)30-15-6-2-3-7-15)18(13-21(24)26)25-22(27)16-8-4-5-9-17(16)23(25)28/h4-5,8-12,15,18H,2-3,6-7,13H2,1H3,(H2,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYUBCCTNHWSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192819-27-5 | |
| Record name | CDC-801 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192819275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CDC-801 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CDC-801 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95HB56U8P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details


























Synthesis routes and methods III
Procedure details


























Synthesis routes and methods IV
Procedure details

























Synthesis routes and methods V
Procedure details


























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid](/img/structure/B1662650.png)









